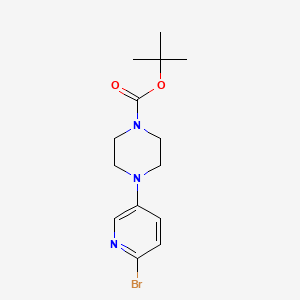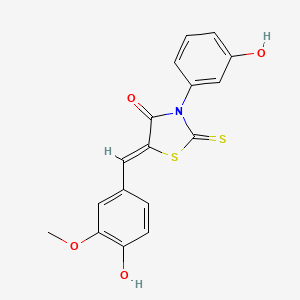
2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium; tetrafluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium; tetrafluoroboranuide, commonly known as DPP+, is an organic compound that has been extensively studied for its potential applications in scientific research. DPP+ is a cationic dye that is commonly used in biological and medical research as a fluorescent probe for imaging and detecting biological molecules.
科学的研究の応用
DPP+ has been widely studied for its potential applications in scientific research. One of the most common uses of DPP+ is as a fluorescent probe for imaging and detecting biological molecules. DPP+ has been used to detect and image DNA, RNA, proteins, and other biomolecules in living cells and tissues. DPP+ has also been used as a sensor for detecting changes in pH, metal ions, and other environmental factors in biological systems.
作用機序
The mechanism of action of DPP+ involves the interaction of the cationic dye with biological molecules such as DNA, RNA, and proteins. DPP+ binds to these molecules through electrostatic interactions and forms a complex that emits a fluorescent signal when excited with light. The fluorescent signal can be detected and imaged using a fluorescence microscope or other imaging techniques.
Biochemical and Physiological Effects:
DPP+ has been shown to have minimal biochemical and physiological effects on living cells and tissues. Studies have shown that DPP+ does not significantly affect cell viability, proliferation, or differentiation. DPP+ has also been shown to have minimal toxicity in animal models, making it a safe and effective tool for scientific research.
実験室実験の利点と制限
One of the main advantages of DPP+ is its high sensitivity and specificity for detecting biological molecules. DPP+ is also highly soluble in polar solvents, making it easy to use in a variety of experimental settings. However, DPP+ has some limitations, including its relatively high cost and the need for specialized equipment for imaging and detecting the fluorescent signal.
将来の方向性
There are many potential future directions for DPP+ in scientific research. One area of interest is the development of new fluorescent probes based on DPP+ that can detect specific biomolecules or environmental factors in biological systems. Another area of interest is the use of DPP+ in drug discovery and development, as it can be used to screen large libraries of compounds for potential therapeutic agents. Additionally, DPP+ may have applications in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.
合成法
The synthesis of DPP+ involves the reaction of 2,4-diphenylpyridine with benzyl bromide in the presence of a strong base, followed by the addition of tetrafluoroboric acid. The resulting product is a yellow crystalline solid that is highly soluble in polar solvents such as water and ethanol.
特性
IUPAC Name |
2,4-diphenyl-1-(2-phenylethyl)pyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N.BF4/c1-4-10-21(11-5-1)16-18-26-19-17-24(22-12-6-2-7-13-22)20-25(26)23-14-8-3-9-15-23;2-1(3,4)5/h1-15,17,19-20H,16,18H2;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJBTFWLQBRUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)CC[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3006324.png)

![tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3006326.png)
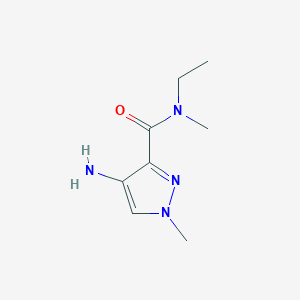
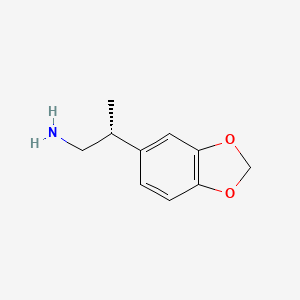
![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006329.png)
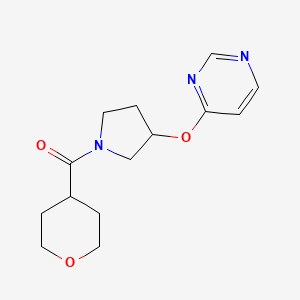
![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/no-structure.png)
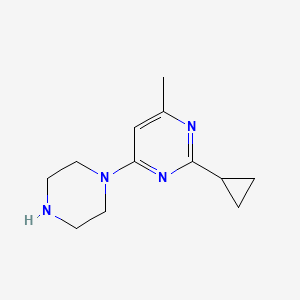
![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)
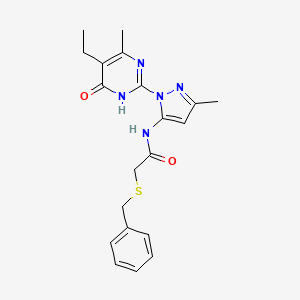
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)
